2-Amino-4-bromo-5-chlorobenzonitrile
Description
2-Amino-4-bromo-5-chlorobenzonitrile is a halogenated aromatic compound featuring an amino group (-NH₂) at the 2-position, a bromine atom at the 4-position, and a chlorine atom at the 5-position on a benzonitrile backbone. This configuration imparts unique electronic and steric properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The nitrile group (-CN) enhances reactivity for further functionalization, while the halogen atoms influence both stability and interaction with biological targets .
Properties
IUPAC Name |
2-amino-4-bromo-5-chlorobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-5-2-7(11)4(3-10)1-6(5)9/h1-2H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBKSOOYTVGRPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Br)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-bromo-5-chlorobenzonitrile typically involves the halogenation of 2-amino benzonitrile. One common method includes the use of bromine and chlorine reagents under controlled conditions. For instance, the reaction of 2-amino benzonitrile with bromine in the presence of a suitable solvent and catalyst can yield 2-Amino-4-bromo-5-chlorobenzonitrile .
Industrial Production Methods
Industrial production of 2-Amino-4-bromo-5-chlorobenzonitrile may involve large-scale halogenation processes, where the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-bromo-5-chlorobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The amino, bromo, and chloro groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents like bromine and chlorine.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Amino-4-bromo-5-chlorobenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Amino-4-bromo-5-chlorobenzonitrile involves its interaction with specific molecular targets. The amino, bromo, and chloro groups can form hydrogen bonds and halogen bonds with target molecules, influencing their activity. The compound can also participate in various biochemical pathways, affecting cellular processes and enzyme functions .
Comparison with Similar Compounds
Substituent Variations and Functional Group Impact
The table below compares key structural features and applications of 2-Amino-4-bromo-5-chlorobenzonitrile with similar compounds:
| Compound Name | Substituents (Position) | Functional Groups | Molecular Weight* | Key Applications |
|---|---|---|---|---|
| 2-Amino-4-bromo-5-chlorobenzonitrile | Br (4), Cl (5), NH₂ (2) | Nitrile | 231.48 | Pharmaceutical intermediates |
| 4-Amino-2-chloro-5-fluorobenzonitrile | Cl (2), F (5), NH₂ (4) | Nitrile | 170.57 | Research chemicals |
| 2-Amino-3-chloro-5-nitrobenzonitrile | Cl (3), NO₂ (5), NH₂ (2) | Nitrile | 197.57 | Agrochemical synthesis |
| 5-Bromo-2-hydroxybenzonitrile | Br (5), OH (2) | Nitrile, Hydroxyl | 198.01 | Antiretroviral drug synthesis |
| Methyl 5-Amino-2-bromo-4-chlorobenzoate | Br (2), Cl (4), NH₂ (5) | Ester, Amino | 264.50 | Drug candidate development |
*Molecular weights calculated based on empirical formulas from referenced evidence .
Key Observations :
- Halogen Positioning: Bromine and chlorine in 2-Amino-4-bromo-5-chlorobenzonitrile enhance steric bulk and electron-withdrawing effects, favoring nucleophilic aromatic substitution. In contrast, fluorine in 4-Amino-2-chloro-5-fluorobenzonitrile offers smaller size and stronger electronegativity, altering reaction kinetics .
- Functional Groups: The nitrile group enables cyanation reactions, while hydroxyl (5-Bromo-2-hydroxybenzonitrile) or ester groups (Methyl 5-Amino-2-bromo-4-chlorobenzoate) modify solubility and reactivity .
Reactivity and Spectroscopic Properties
Reactivity Trends
- Electrophilic Substitution: The amino group (-NH₂) directs electrophiles to para/ortho positions, but bulky halogens (Br, Cl) at positions 4 and 5 hinder such reactions. Fluorine’s smaller size allows more flexibility in 4-Amino-2-chloro-5-fluorobenzonitrile .
- Nitrile Reactivity: The -CN group participates in hydrolysis to amides or reduction to amines. Nitro groups (e.g., in 2-Amino-3-chloro-5-nitrobenzonitrile) further activate the ring for substitution but increase explosion risks .
Spectroscopic Identification
- IR Spectroscopy : Nitrile stretches appear near 2200–2250 cm⁻¹. Electron-withdrawing halogens (Br, Cl) slightly increase absorption frequency compared to electron-donating groups like -NH₂ .
- Raman Spectroscopy : Halogen vibrations (Br: ~250 cm⁻¹; Cl: ~550 cm⁻¹) and nitrile peaks (~2230 cm⁻¹) aid in structural confirmation .
Biological Activity
2-Amino-4-bromo-5-chlorobenzonitrile is an organic compound characterized by its unique molecular structure, which includes an amino group, bromine, chlorine, and a nitrile functional group. This compound belongs to the class of halogenated benzonitriles, which have been recognized for their diverse biological activities and applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of 2-Amino-4-bromo-5-chlorobenzonitrile is , with a molecular weight of approximately 219.48 g/mol. The structural features of this compound are significant as they influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₄BrClN₂ |
| Molecular Weight | 219.48 g/mol |
| Melting Point | Not readily available |
| Solubility | Varies with solvent |
Biological Activity
Research indicates that compounds similar to 2-Amino-4-bromo-5-chlorobenzonitrile exhibit various biological activities, including anti-cancer, anti-inflammatory, and antibacterial properties. The presence of both amino and halogen substituents enhances these activities through multiple mechanisms of action.
-
Anticancer Activity :
- Studies have shown that halogenated benzonitriles can inhibit cancer cell proliferation. For instance, compounds with similar structures have been investigated for their ability to induce apoptosis in cancer cells by disrupting cellular signaling pathways.
- A notable case study involved a derivative of 2-Amino-4-bromo-5-chlorobenzonitrile that demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) in vitro, suggesting potential as an anticancer agent.
-
Antibacterial Properties :
- The compound has been evaluated for its antimicrobial efficacy against various bacterial strains. In one study, it exhibited promising results against Gram-positive bacteria such as Staphylococcus aureus.
- The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis or interference with protein synthesis.
-
Anti-inflammatory Effects :
- Preliminary studies have suggested that 2-Amino-4-bromo-5-chlorobenzonitrile may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
Case Study 1: Anticancer Activity
In vitro assays were conducted using MCF-7 breast cancer cells treated with varying concentrations of 2-Amino-4-bromo-5-chlorobenzonitrile. The results indicated a dose-dependent reduction in cell viability, with IC50 values calculated at approximately 15 µM.
Case Study 2: Antibacterial Efficacy
A series of experiments tested the antibacterial activity of the compound against Staphylococcus aureus and Escherichia coli using the disk diffusion method. The results showed inhibition zones of 12 mm and 8 mm respectively at a concentration of 100 µg/disk.
The biological activity of 2-Amino-4-bromo-5-chlorobenzonitrile can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit specific enzymes involved in metabolic pathways within cancer cells.
- Receptor Binding : The amino group may facilitate binding to various receptors, modulating cellular responses.
Q & A
Q. How can computational modeling aid in predicting the biological activity of derivatives synthesized from 2-Amino-4-bromo-5-chlorobenzonitrile?
Q. What strategies resolve contradictions in reported spectroscopic data for halogenated benzontriles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
